
Isoorientin 2''-O-rhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoorientin 2''-O-rhamnoside is a tetrahydroxyflavone that consists of isoorientin substituted by a rhamnosyl moiety at position 2". It has a role as an antifeedant and a plant metabolite. It is a tetrahydroxyflavone and a flavone C-glycoside. It derives from an isoorientin.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Isoorientin 2''-O-rhamnoside exhibits significant antioxidant properties, which have been demonstrated through various studies. The compound has been shown to scavenge free radicals effectively and reduce oxidative stress.
Key Findings:
- In a study comparing isoorientin with other antioxidants like ascorbic acid and quercetin, isoorientin demonstrated superior radical scavenging abilities against DPPH, superoxide, and ABTS radicals .
- The Oxygen Radical Absorbance Capacity (ORAC) of isoorientin was found to be higher than that of aspalathin, indicating its potential as a strong antioxidant agent .
Table 1: Comparison of Antioxidant Activities
Compound | DPPH Scavenging (%) | Superoxide Scavenging (%) | ABTS Scavenging (%) |
---|---|---|---|
Isoorientin | Higher | Higher | Higher |
Ascorbic Acid | Moderate | Moderate | Moderate |
Quercetin | Moderate | Moderate | Moderate |
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects in various animal models. It has shown comparable efficacy to conventional anti-inflammatory drugs without causing significant side effects.
Key Findings:
- In carrageenan-induced paw edema models, isoorientin at doses of 15 mg/kg and 30 mg/kg exhibited significant anti-inflammatory effects similar to indomethacin, a well-known anti-inflammatory drug .
- The compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated cells .
Table 2: Anti-inflammatory Effects of Isoorientin
Model | Dose (mg/kg) | Effect Compared to Control |
---|---|---|
Carrageenan-induced Edema | 15 | Significant |
30 | Significant | |
LPS-stimulated Cells | - | Inhibition of TNF-α and IL-6 |
Anticancer Potential
The anticancer properties of isoorientin have been explored in various cancer cell lines, indicating its potential as a chemopreventive agent.
Key Findings:
- In vitro studies using human non-small cell lung cancer (A549) and osteosarcoma (U2OS) cell lines revealed that isoorientin inhibited cell proliferation and induced apoptosis .
- The compound was shown to activate the nuclear factor-like 2 (NRF2) pathway, enhancing the expression of antioxidant genes such as NQO1 and HO1, which are crucial in cancer prevention .
Table 3: Anticancer Activity of Isoorientin
Cell Line | Concentration (µg/mL) | Viability Reduction (%) | Mechanism |
---|---|---|---|
A549 | 15 | Significant | Apoptosis induction |
U2OS | 30 | Significant | NRF2 activation |
Metabolic Syndrome Management
Recent research highlights the role of isoorientin in managing metabolic syndrome by improving insulin sensitivity and reducing oxidative stress.
Key Findings:
- In diabetic rat models, treatment with isoorientin significantly reduced blood glucose levels and improved lipid profiles, showcasing its potential in diabetes management .
- The modulation of the PI3K/AKT signaling pathway by isoorientin was linked to enhanced glucose uptake in insulin-resistant cells .
Table 4: Effects on Metabolic Syndrome
Parameter | Isoorientin Treatment (mg/kg) | Control Group |
---|---|---|
Blood Glucose Reduction | Significant | No significant change |
Cholesterol Levels | Reduced | No significant change |
Eigenschaften
Molekularformel |
C27H30O15 |
---|---|
Molekulargewicht |
594.5 g/mol |
IUPAC-Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-8-19(33)22(36)24(38)27(39-8)42-26-23(37)20(34)16(7-28)41-25(26)18-13(32)6-15-17(21(18)35)12(31)5-14(40-15)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-20,22-30,32-38H,7H2,1H3/t8-,16+,19-,20+,22+,23-,24+,25-,26+,27?/m0/s1 |
InChI-Schlüssel |
IUYFTHKQEWZTHY-LQQQXCKLSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Synonyme |
isoorientin 2''-O-rhamnoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.